molecular formula C15H23N3O2 B5260233 1-(4-Ethoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea

1-(4-Ethoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea

Cat. No.: B5260233
M. Wt: 277.36 g/mol
InChI Key: GAERLTMHRWSHCX-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea is an organic compound with the molecular formula C16H26N2O This compound is characterized by the presence of an ethoxyphenyl group and a pyrrolidinylethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea typically involves the reaction of 4-ethoxyaniline with 2-pyrrolidin-1-ylethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 2-pyrrolidin-1-ylethyl isocyanate.

    Step 2: Reaction of 4-ethoxyaniline with 2-pyrrolidin-1-ylethyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The ethoxy and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea
  • 1-(4-Propoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea
  • 1-(4-Butoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea

Uniqueness

1-(4-Ethoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxyphenyl and pyrrolidinylethyl groups provides distinct properties compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-2-20-14-7-5-13(6-8-14)17-15(19)16-9-12-18-10-3-4-11-18/h5-8H,2-4,9-12H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAERLTMHRWSHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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